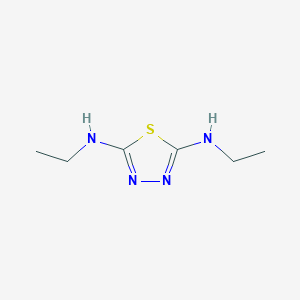
N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine is a chemical compound with the molecular formula C6H12N4S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of diethylamine with thiocyanate salts under specific conditions. One common method is the cyclization of diethylthiourea with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Wissenschaftliche Forschungsanwendungen
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine has been studied for its applications in various scientific fields:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been investigated for its antimicrobial and antifungal properties.
Medicine: : It has shown potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and inflammation.
Industry: : It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine is structurally similar to other thiadiazole derivatives, such as 2,5-dimethyl-1,3,4-thiadiazole and 2,5-diethyl-1,3,4-thiadiazole. These compounds share the thiadiazole ring structure but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine lies in its specific combination of ethyl groups, which may confer distinct advantages in certain applications.
List of Similar Compounds
2,5-Dimethyl-1,3,4-thiadiazole
2,5-Diethyl-1,3,4-thiadiazole
2,5-Diphenyl-1,3,4-thiadiazole
2,5-Diisopropyl-1,3,4-thiadiazole
Eigenschaften
CAS-Nummer |
59173-71-6 |
|---|---|
Molekularformel |
C6H12N4S |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C6H12N4S/c1-3-7-5-9-10-6(11-5)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChI-Schlüssel |
PYPGTBRGXXKPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NN=C(S1)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


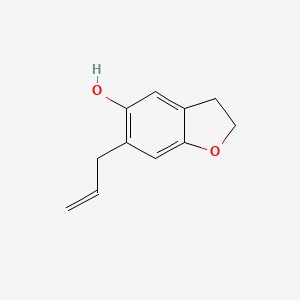
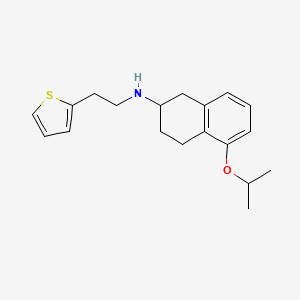

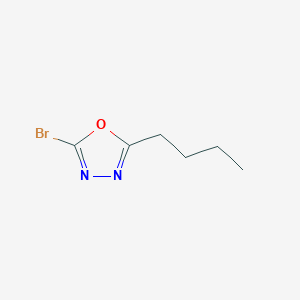
![Methyl 7-(2-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357466.png)
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
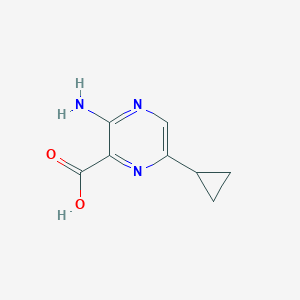
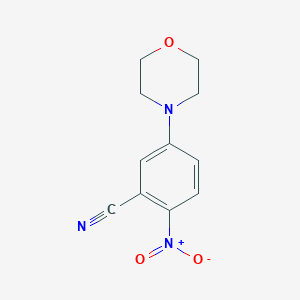
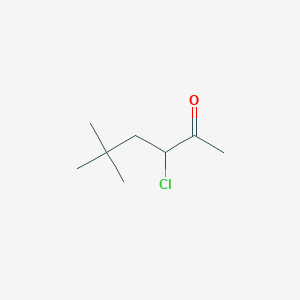
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
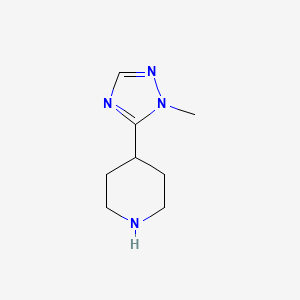
![Tert-butyl (6-(1-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B15357524.png)
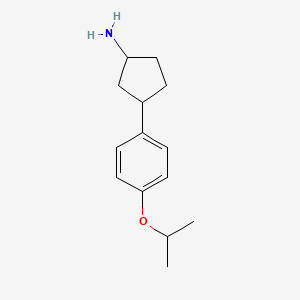
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
